

An In-depth Technical Guide to the Solubility of (+)-Iopanoic Acid

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Compound of Interest

Compound Name: *Iopanoic acid, (+)-*

Cat. No.: *B099538*

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This guide provides a comprehensive overview of the solubility of (+)-Iopanoic acid in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who require detailed information on the physicochemical properties of this compound.

Introduction to (+)-Iopanoic Acid

Iopanoic acid is an iodine-containing organic compound.^{[1][2][3]} It is a white to yellowish-white crystalline powder with a faint, characteristic odor.^{[1][3]} Historically, it has been utilized as a radiocontrast agent for cholecystography (X-ray examination of the gallbladder).^{[2][4]} In research settings, it is also known for its role as an inhibitor of the enzyme 5'-deiodinase.^{[4][5]} Understanding its solubility is critical for a wide range of applications, from in vitro assays to formulation development.

Quantitative Solubility Data

The solubility of (+)-Iopanoic acid varies significantly across different laboratory solvents. The following table summarizes the available quantitative data. It is important to note that factors such as temperature, the hygroscopic nature of the solvent (especially DMSO), and the use of sonication can influence solubility.^{[4][6]}

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
|-----------------------|-----------------------|--------------------------|--|------------------|
| DMSO | 250 | 437.88 | Ultrasonic assistance may be needed. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended. | [4] |
| DMSO | 100 | 175.15 | Moisture-absorbing DMSO can reduce solubility. | [7] |
| DMSO | 90 | 157.64 | | [5] |
| DMSO | 55 | 96.33 | Sonication is recommended. | [6] |
| Ethanol (~750 g/l TS) | ~750 | Not specified | Soluble. | [1] |
| Ethanol (95%) | Soluble | Not specified | | [8] |
| Ethanol | <1 | Not specified | Slightly soluble or insoluble. | [5] |
| Acetone | Soluble | Not specified | | [1][2][3][8] |
| Methanol | Soluble | Not specified | | [9] |
| Water | Practically Insoluble | Not specified | | [1][2][3][8][10] |
| Water (37 °C) | 0.3483 | Not specified | | [2][9] |
| Chloroform | Soluble | Not specified | | [10][11][12] |

| | | | |
|-----------------------------------|-------------------|---------------|---|
| Diethyl Ether | Soluble | Not specified | [11][12] |
| Diethyl Ether | Sparingly Soluble | Not specified | [8] |
| Dilute Alkali Hydroxide Solutions | Soluble | Not specified | Dissolves in solutions of alkali hydroxides. [1][8][10] |
| Acetic Acid (100%) | Sparingly Soluble | Not specified | [8] |

Note: Discrepancies in reported solubility values can arise from different experimental conditions and methodologies.

Experimental Protocol for Solubility Determination

While specific experimental details for determining the solubility of (+)-lopanoic acid are not extensively published, a general gravimetric method, commonly employed for such assessments, is described below. This protocol is based on standard laboratory procedures for measuring the solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of (+)-lopanoic acid in a given solvent at a specific temperature.

Materials:

- (+)-lopanoic acid
- Selected laboratory solvent (e.g., DMSO, ethanol)
- Analytical balance (accuracy ± 0.0001 g)
- Thermostatic shaker or water bath
- Centrifuge
- Vials with screw caps

- Syringe with a filter (e.g., 0.22 μm PTFE)
- Pre-weighed sample collection vials

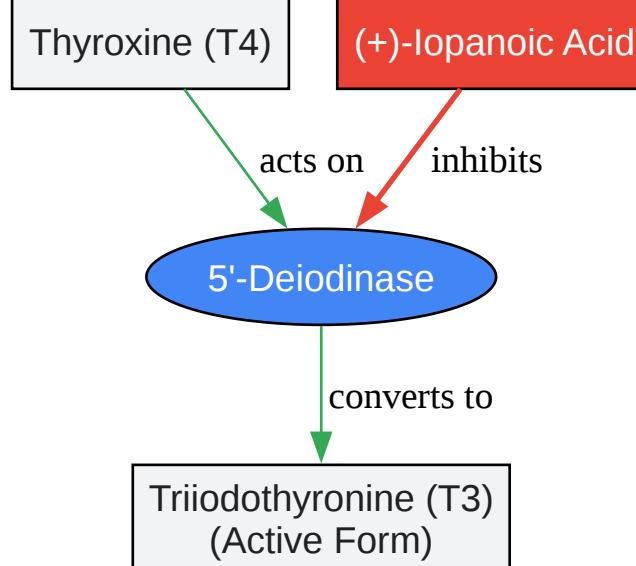
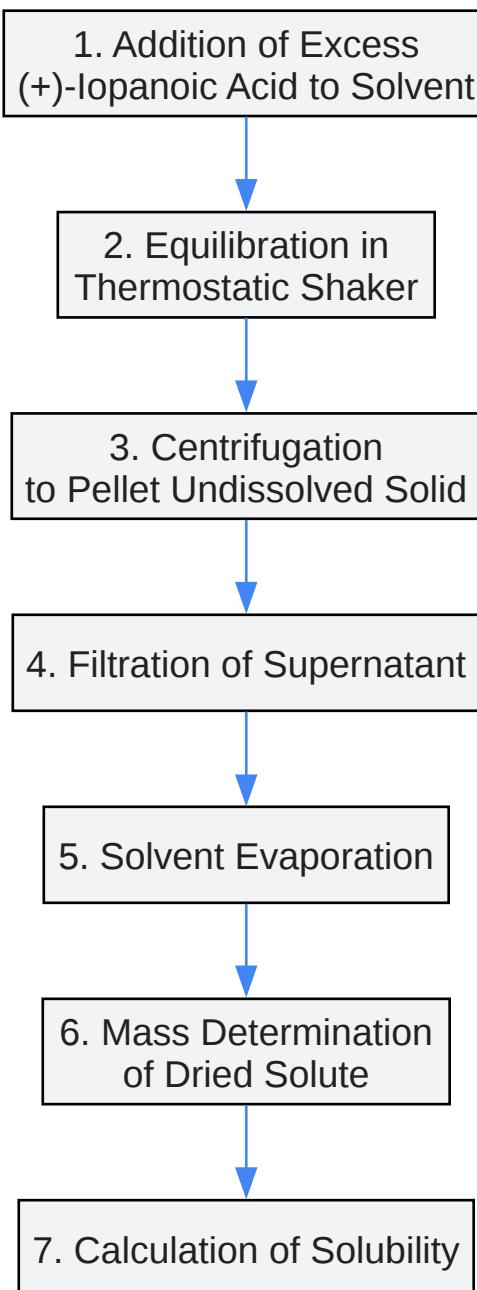
Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of (+)-lopanoic acid to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. Continuous agitation is necessary to facilitate dissolution.
- Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
- Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.
- Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed collection vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the dissolved solid is completely dry.
- Mass Determination: Weigh the collection vial containing the dried solid. The mass of the dissolved (+)-lopanoic acid is the difference between this final weight and the initial weight of the empty vial.
- Calculation of Solubility: Calculate the solubility in mg/mL by dividing the mass of the dried solid by the volume of the supernatant collected.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of (+)-lopanoic acid.



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